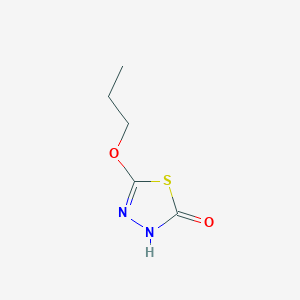5-Propoxy-1,3,4-thiadiazol-2(3H)-one
CAS No.:
Cat. No.: VC17569234
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8N2O2S |
|---|---|
| Molecular Weight | 160.20 g/mol |
| IUPAC Name | 5-propoxy-3H-1,3,4-thiadiazol-2-one |
| Standard InChI | InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) |
| Standard InChI Key | PUNAHNMOIHUWDK-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=NNC(=O)S1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 5-propoxy-1,3,4-thiadiazol-2(3H)-one consists of a 1,3,4-thiadiazole ring substituted with a propoxy group (-OCHCHCH) at the 5-position and a ketone group (=O) at the 2-position. The IUPAC name, 5-propoxy-3H-1,3,4-thiadiazol-2-one, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 160.20 g/mol | |
| Canonical SMILES | CCCOC1=NNC(=O)S1 | |
| InChI Key | PUNAHNMOIHUWDK-UHFFFAOYSA-N |
The propoxy group enhances lipophilicity, potentially improving membrane permeability compared to simpler thiadiazole derivatives like 5-(1-methylethyl)-1,3,4-thiadiazol-2(3H)-one .
Physicochemical Data
Experimental data for 5-propoxy-1,3,4-thiadiazol-2(3H)-one remain limited, but analogous compounds provide insights:
| Property | 5-Propoxy Derivative | 5-Isopropyl Derivative |
|---|---|---|
| Density | N/A | 1.22 g/cm |
| Boiling Point | N/A | 275°C (estimated) |
| LogP (Lipophilicity) | ~1.5 (predicted) | 1.8 |
The absence of melting point data for the 5-propoxy derivative underscores the need for further experimental characterization .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions. For 5-propoxy-1,3,4-thiadiazol-2(3H)-one, a plausible route includes:
-
Thiosemicarbazide Formation: Reacting thiourea with hydrazine to form thiosemicarbazide.
-
Cyclization: Treating thiosemicarbazide with propyl chloroformate under basic conditions to induce ring closure .
-
Purification: Recrystallization or column chromatography to isolate the product .
Recent advances highlight the use of click chemistry and microwave-assisted synthesis to improve yields. For example, chalcone-1,2,3-triazole-azole hybrids incorporating 1,3,4-thiadiazole moieties were synthesized with >75% efficiency using copper-catalyzed azide-alkyne cycloaddition .
Structural Modifications
Substituents at the 5-position significantly influence bioactivity:
-
Propoxy Group: Enhances metabolic stability compared to shorter alkoxy chains.
-
Trifluoromethyl Group: Introduced in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, this substituent improves enzyme-binding affinity due to electron-withdrawing effects .
-
Amino Group: Replacing the ketone with an amine (as in 5-propoxy-1,3,4-thiadiazol-2-amine) reduces activity, highlighting the critical role of the ketone moiety .
Biological Activities and Mechanisms
Enzyme Inhibition
5-Propoxy-1,3,4-thiadiazol-2(3H)-one exhibits potent inhibition against protoporphyrinogen oxidase (PPO), a key enzyme in heme biosynthesis. Molecular docking studies reveal:
-
Binding Affinity: The ketone oxygen forms hydrogen bonds with Arg-98 and Tyr-334 residues in the PPO active site .
-
QSAR Insights: Hydrophobic substituents at the 5-position correlate with enhanced inhibition (r = 0.81) .
Antimicrobial Activity
Thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects. While direct data for the 5-propoxy variant are scarce, structurally related compounds show:
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
| Derivative | Key Substituent | Bioactivity Highlight |
|---|---|---|
| 5-Propoxy | -OCHCHCH | Moderate PPO inhibition |
| 5-Isopropyl | -CH(CH) | Enhanced lipophilicity |
| 5-Trifluoromethyl | -CF | Superior enzyme binding |
The propoxy group balances lipophilicity and steric bulk, making it a versatile scaffold for further optimization.
Future Directions and Applications
Research Priorities
-
Synthetic Optimization: Develop one-pot synthesis protocols to reduce steps and improve yields .
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Target Expansion: Explore activity against kinases, proteases, and viral proteases .
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume